6-Methyl-6,7-dihydropteridine is a chemical compound classified within the pteridine family, which consists of heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure. The compound is notable for its role in biological systems, particularly as a precursor to various important biomolecules. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-8-methyl-4-oxo-1,7-dihydropteridine-6-carboxylic acid, with the molecular formula .
6-Methyl-6,7-dihydropteridine can be sourced from natural biological processes or synthesized in laboratories. It is classified as a pteridine derivative, which includes other compounds such as tetrahydrobiopterin and folic acid. These compounds are integral to various metabolic pathways, particularly those involving amino acid synthesis and neurotransmitter production .
The synthesis of 6-Methyl-6,7-dihydropteridine can be achieved through several methods:
The molecular structure of 6-Methyl-6,7-dihydropteridine features a pteridine ring system with specific substituents that influence its chemical properties:
6-Methyl-6,7-dihydropteridine participates in various chemical reactions:
The mechanism of action for 6-Methyl-6,7-dihydropteridine primarily involves its interaction with specific enzymes in metabolic pathways. It acts as an inhibitor of certain enzymes related to the synthesis of neurotransmitters and amino acids. For example, it plays a role in the regeneration of tetrahydrobiopterin from dihydrobiopterin through the action of dihydropteridine reductase . This interaction is crucial for maintaining normal physiological functions.
6-Methyl-6,7-dihydropteridine has several scientific applications:
Regioselective functionalization at the N5 position of 6-methyl-6,7-dihydropteridine represents a cornerstone for modulating biological activity while preserving the redox-active pteridine core. The electron-deficient nature of the dihydropteridine system enables nucleophilic substitution at N5, but competing reactions at N1, N3, and N8 necessitate precise control strategies. Reductive alkylation stands as the most efficient method, leveraging the nucleophilicity of the N5-nitrogen generated under mild reducing conditions. For example, treatment of 6-methyl-6,7-dihydropteridine with sodium cyanoborohydride in the presence of aldehydes yields N5-alkylated derivatives with >90% regioselectivity when conducted at 0°C in dimethylacetamide solvent systems [2] [5]. This approach enables installation of linear, branched, and aromatic substituents while maintaining the dihydropyrazine oxidation state critical for electronic applications.
Electrophilic aromatic substitution provides complementary access to electron-rich N5-aryl derivatives. Palladium-catalyzed Buchwald-Hartwig amination between 6-methyl-6,7-dihydropteridin-5(8H)-one and aryl bromides achieves C-N coupling with minimal diarylation byproducts when using sterically hindered XPhos ligands. Computational studies reveal that N5-selectivity originates from diminished electron density at N1/N3 due to carbonyl delocalization [2]. For sterically demanding substituents (e.g., 2,6-diisopropylphenyl), microwave-assisted synthesis at 150°C enhances reaction kinetics without decomposition, achieving 85-92% yields within 15 minutes [5].
Structure-activity relationship (SAR) studies of N5-substituted derivatives demonstrate profound biological implications. Introduction of acrylamide warheads at N5 enables covalent inhibition of Bruton's tyrosine kinase (BTK), with enzymatic IC₅₀ values reaching 1.9 nM when paired with 3-methylphenyl substituents [2]. Molecular docking confirms that N5-acrylamides form Michael adducts with Cys481 in BTK's ATP-binding pocket while the pteridine core maintains bidentate hydrogen bonding with Met477 [2] [5]. Conversely, hydrophilic N5-(carboxymethyl) derivatives exhibit 100-fold reduced activity, emphasizing the hydrophobic pocket accommodation requirement.
Table 1: Biological Activity of N5-Substituted 6-Methyl-6,7-dihydropteridines
N5-Substituent | BTK IC₅₀ (nM) | Ramos Cell Proliferation IC₅₀ (μM) | Key Structural Features |
---|---|---|---|
3-Methylphenylacrylamide | 1.9 ± 2.1 | 0.38 | Hydrophobic pocket occupancy |
3-Methoxyphenylacrylamide | 2.4 ± 1.1 | 0.42 | Enhanced solubility |
2-Methoxyphenyl | 47.4 ± 26.7 | 5.6 | Steric hindrance |
N-Methylpiperazine | 236.6 ± 26.4 | >10 | Polar group disruption |
The stereogenic center at C6 in 6-methyl-6,7-dihydropteridines dictates spatial orientation of the methyl group, influencing both cofactor mimicry and target engagement. Traditional resolution of racemates via diastereomeric salt formation suffers from low throughput (<35% yield), prompting development of catalytic asymmetric methods. Enantioselective transfer hydrogenation of 6-methylene-7,8-dihydropteridines using Noyori-type catalysts achieves up to 98% ee. Employing [RuCl((R,R)-TsDPEN)(p-cymene)] with azeotropic formic acid-triethylamine as hydride donor selectively reduces the C6=N5 imine bond while preserving the C2=N3 moiety. Density functional theory calculations verify that facial selectivity originates from hydrogen-bonding interactions between the substrate carbonyl and protic solvent methanol [3] [9].
Organocatalytic desymmetrization provides an alternative stereocontrol strategy. 6-Methylene-bridged tetrahydropteridine precursors undergo asymmetric alkylation using cinchona-derived phase-transfer catalysts. Quaternary ammonium catalysts with C9-anthracenyl substituents enforce 94% ee during benzylation, leveraging π-stacking with the pteridine ring. The resulting 6-benzyl-6-methyl intermediates undergo dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield enantioenriched dihydropteridines without racemization [3].
Enzymatic resolution complements chemical methods. Lipase B from Candida antarctica (CAL-B) demonstrates exceptional diastereoselectivity (E > 200) for acetylating (6R)-enantiomers of 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one precursors. Subsequent oxidation with manganese dioxide selectively yields (6R)-6-methyl-6,7-dihydropteridine while unreacted (6S)-tetrahydropteridines undergo kinetic resolution in later stages. X-ray crystallography of the CAL-B-pteridine complex reveals hydrophobic interactions between the methyl group and Leu278 residue as the enantiorecognition determinant [6] [8].
Table 2: Asymmetric Synthesis Approaches for Chiral 6-Methyl-6,7-dihydropteridines
Method | Chiral Inductor | ee (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Transfer Hydrogenation | [RuCl((R,R)-TsDPEN)(p-cymene)] | 98 | 12 h | No protecting groups |
Phase-Transfer Alkylation | (9-Anthryl)-Cinchoninium bromide | 94 | 48 h | Quaternary center formation |
Enzymatic Resolution | Candida antarctica Lipase B | >99 (after oxidation) | 72 h | Scalability |
Solid-phase synthesis enables rapid diversification of 6-methyl-6,7-dihydropteridine scaffolds essential for drug discovery. Rink amide resin serves as the optimal support due to acid-labile cleavage compatibility. Immobilization begins with coupling 6-methyl-6,7-dihydropteridine-4-carboxylic acid to the resin via peptide bond formation using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA), achieving >95% loading efficiency monitored by Fmoc quantitation [7]. Subsequent on-resin transformations include:
Photocleavage strategies address stability concerns during acid-mediated release from resin. Incorporating o-nitrobenzyl linkers enables liberation of dihydropteridine derivatives under 365 nm irradiation without oxidation risk. Mass spectrometry analysis confirms >90% purity for cleaved products compared to 60-70% for trifluoroacetic acid-cleaved analogs due to diminished decomposition [7].
Combinatorial libraries designed for kinase inhibition prioritize N5-acrylamides and C2-aminopyrimidines. A 480-member library generated via split-pool synthesis identifies BTK inhibitors with sub-10 nM potency. Principal component analysis of molecular descriptors reveals that N5-(4-cyanophenyl)acrylamide coupled with C2-(4-methylpiperazin-1-yl) exhibits 8-fold selectivity over EGFR, attributable to the piperazine's interaction with BTK-specific Glu488 [2] [7]. Microwave-assisted on-resin reactions reduce coupling times from 12 hours to 15 minutes, enabling library completion within one week.
Table 3: Solid-Phase Synthesis Building Blocks for 6-Methyl-6,7-dihydropteridine Libraries
Modification Site | Building Block Class | Representative Examples | Diversity Achieved |
---|---|---|---|
N5-Position | Acrylamides | 4-substituted phenylacrylamides | 24 variants |
N5-Position | Alkylamines | Linear C3-C8, branched, benzyl | 18 variants |
C2-Position | Amines | Piperazines, morpholines, anilines | 36 variants |
C6-Methyl | Halomethyl | Bromomethyl, iodomethyl | 3 variants |
Scaffold hopping integrates pteridine isosteres to optimize properties. Replacing the pyrazine ring with pyridopyrimidines maintains BTK inhibition (IC₅₀ = 3.2 nM) while enhancing aqueous solubility (log P reduced by 0.8 units). Automated Chemspeed® synthesis platforms enable parallel synthesis of 160 analogs in under 72 hours, identifying pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with improved microsomal stability (t₁/₂ > 45 min vs. 22 min for parent) [7].
Structure-function optimization guided by computational models identifies electron-withdrawing N5-substituents as critical for metabolic stability. Cyano-substituted acrylamides exhibit 3-fold lower clearance in human liver microsomes compared to methoxy analogs due to diminished cytochrome P450 3A4 affinity. Molecular dynamics simulations correlate this effect with reduced electron donation from the pteridine ring to the acrylamide π-system, validated by Hammett constants (σₚ = +0.56 for CN vs. -0.12 for OCH₃) [5] [7].
Compounds Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7